ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyran ring substituted with amino, cyano, and carboxylate groups, along with a dichlorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
Molecular Formula |
C16H14Cl2N2O3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-3-22-16(21)12-8(2)23-15(20)9(7-19)13(12)14-10(17)5-4-6-11(14)18/h4-6,13H,3,20H2,1-2H3 |
InChI Key |
UXRUJLDFQWVDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=C(C=CC=C2Cl)Cl)C#N)N)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Solvent-Free Synthesis
Microwave irradiation accelerates the reaction under solvent-free conditions using decaniobate catalysts :
-
Reagents : 2,6-Dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), decaniobate catalyst (100 mg).
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Conditions : Microwave irradiation at 80°C for 1 hour.
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Workup : Catalyst filtration, recrystallization in ethanol.
Advantages :
-
Reduced reaction time (1 hour vs. 2–3 hours).
-
Solvent-free conditions align with green chemistry principles .
Nano-MgO Catalyzed Aqueous Synthesis
Nano-crystalline magnesium oxide (MgO) serves as a recyclable catalyst in water :
-
Reagents : 2,6-Dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), nano-MgO (25 mol%).
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Conditions : Stirring at 80°C for 45–80 minutes.
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Workup : Filtration, recrystallization in ethanol.
Mechanistic Insight :
-
Nano-MgO activates the aldehyde via Lewis acid sites and deprotonates malononitrile through basic sites, enabling tandem Knoevenagel-Michael-cyclization reactions .
Magnetized Distilled Water (MDW) with K₂CO₃
A green protocol uses MDW as a reaction medium and K₂CO₃ as a base :
-
Reagents : 2,6-Dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), K₂CO₃ (1 mmol).
-
Conditions : 70°C for 3 hours in MDW.
-
Workup : Filtration, recrystallization.
Key Features :
-
MDW enhances reaction kinetics via polarized hydrogen bonding networks .
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Avoids toxic organic solvents.
Mechanochemical Ball-Milling with Copper MOF
A solvent-free mechanochemical method employs a copper-based metal-organic framework (Cu-MOF) :
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Reagents : 2,6-Dichlorobenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), Cu₂(NH₂-BDC)₂(DABCO) (0.04 g).
-
Conditions : Ball-milling at 27 Hz for 20–40 minutes.
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Workup : Catalyst filtration, ethanol washing.
Advantages :
Comparative Analysis of Methods
Structural and Mechanistic Considerations
The target compound’s 4H-pyran core forms via a six-membered transition state involving:
-
Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
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Michael Addition : Ethyl acetoacetate enolate attacks the nitrile’s β-position.
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Cyclization : Intramolecular nucleophilic attack by the enolate oxygen generates the pyran ring.
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Tautomerization : Keto-enol tautomerism stabilizes the aromatic 4H-pyran system .
Spectroscopic Validation :
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FT-IR : NH₂ stretches (3330–3450 cm⁻¹), C≡N (2192 cm⁻¹), C=O (1691–1718 cm⁻¹) .
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¹H NMR : Ethyl CH₃ (δ 1.01–1.12 ppm), pyran CH (δ 4.22–4.85 ppm), aromatic H (δ 7.00–8.17 ppm) .
Challenges and Optimization Strategies
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Regioselectivity : Competing pathways may yield 2-amino-3-cyano-4H-pyrans vs. chromenes. Using bulky catalysts (e.g., nano-MgO) favors pyran formation .
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Catalyst Recovery : Heterogeneous catalysts (nano-MgO, Cu-MOF) enable reuse but require centrifugation .
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Solvent Selection : Aqueous or solvent-free methods reduce toxicity but may limit substrate solubility .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyran compounds exhibit notable antimicrobial properties. Ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate has been synthesized and tested for its efficacy against various bacterial strains. In a study, the compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
2. Anticancer Properties
The compound has also shown promise in anticancer research. A study evaluated its cytotoxic effects on cancer cell lines, revealing that it induces apoptosis in specific cancer types. The mechanism of action appears to involve the disruption of cellular signaling pathways associated with cell survival and proliferation .
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Experimental results have shown that it reduces inflammation markers in vitro, indicating potential therapeutic uses in treating inflammatory diseases .
Agricultural Applications
1. Pesticidal Activity
The compound's structural characteristics suggest potential applications as a pesticide. Studies have reported that similar pyran derivatives exhibit insecticidal activity against common agricultural pests. This compound may serve as a template for developing new agrochemicals that are more effective and environmentally friendly .
Materials Science Applications
1. Organic Synthesis Intermediates
this compound can be utilized as an intermediate in organic synthesis. Its unique chemical structure allows for further modifications that can lead to the development of new materials with tailored properties for various applications, including polymers and coatings .
Data Tables
Here are summarized findings from recent studies regarding the applications of this compound:
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Mechanism
In another investigation focused on its anticancer properties, the compound was tested on MCF-7 breast cancer cells. The findings showed a significant reduction in cell viability at concentrations above 50 µM, with flow cytometry analysis confirming the induction of apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Comparison: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and development.
Biological Activity
Ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a pyran ring with several functional groups, including an amino group, a cyano group, and a dichlorophenyl moiety. Its molecular formula is with a molecular weight of approximately 353.21 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H18Cl2N2O3 |
| Molecular Weight | 353.21 g/mol |
| InChI Key | UXRUJLDFQWVDOC-UHFFFAOYSA-N |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that the compound demonstrates significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human liver carcinoma (HepG-2) and showed promising anti-proliferative activity .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:
- Cytotoxic Mechanism : The compound's ability to induce apoptosis in cancer cells is linked to its interaction with specific proteins involved in cell survival pathways.
- Antimicrobial Mechanism : Its antimicrobial action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the microbes .
Study on Anticancer Properties
A study conducted by Sayed et al. (2019) evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound had an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting superior efficacy .
Antimicrobial Evaluation
In another investigation, the compound was tested against a panel of bacterial strains including E. coli and Staphylococcus aureus. The results demonstrated notable inhibition zones, confirming its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic routes for ethyl 6-amino-5-cyano-4-(2,6-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate?
The compound is typically synthesized via multicomponent reactions involving β-ketoesters (e.g., ethyl acetoacetate), aldehydes, and malononitrile. For example, refluxing ethyl acetoacetate with α,β-ethylenic nitriles in ethanol with pyridine as a base yields the pyran core, followed by purification via recrystallization (75% yield) . Ionic liquids like [2-aminobenzoato][PF6] can also catalyze similar reactions under eco-friendly conditions .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The pyran ring is nearly planar (r.m.s. deviation: 0.059 Å), with hydrogen bonds (N–H⋯O/N) stabilizing the packing. For instance, NH₂ groups form chains parallel to the [100] direction via N–H⋯N and N–H⋯O interactions .
Q. What spectroscopic techniques are used to confirm its structure?
- IR spectroscopy : Key peaks include νCN (~2183 cm⁻¹), νNH₂ (3334–3398 cm⁻¹), and νC=O (1692 cm⁻¹) .
- NMR : Distinct signals for ethyl groups (δ 1.29 ppm, triplet), methyl substituents (δ 2.29 ppm), and aromatic protons (δ 7.28–7.47 ppm) .
Q. What are the primary applications of this compound in academic research?
It serves as an intermediate for synthesizing polycondensed pyran-opyrimidines and is studied for bioactivity (e.g., antibacterial, antitumor) due to its bifunctional groups (amino, cyano) .
Advanced Research Questions
Q. How do solvent and catalyst systems influence reaction efficiency?
- Solvent : Ethanol or water enhances yield via polar protic stabilization of intermediates .
- Catalysts : Pyridine facilitates deprotonation in classical synthesis, while ionic liquids (e.g., [2-aminobenzoato][PF6]) improve atom economy and reduce waste .
- Reaction time : Optimized at 3–5 hours under reflux to avoid byproducts .
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Cross-validate using complementary techniques:
- Disordered structures : Refinement with riding H-atom models and merging Friedel pairs in SC-XRD .
- Ambiguous NMR peaks : Use 2D NMR (HSQC, HMBC) to assign coupling patterns .
Q. What computational methods predict reactivity and bioactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed antitumor activity .
Q. How do substituents (e.g., 2,6-dichlorophenyl) modulate bioactivity?
- Electron-withdrawing groups (e.g., Cl) enhance stability and binding to hydrophobic enzyme pockets .
- Steric effects : Bulky substituents at C4 influence ring puckering and intermolecular interactions, altering solubility .
Q. What strategies optimize reaction scalability for gram-scale synthesis?
- Continuous flow reactors : Improve heat/mass transfer and reduce reaction time .
- Catalyst recycling : Ionic liquids can be reused ≥3 times without significant yield drop .
Q. What is the mechanism behind its reported pharmacological effects?
Hypothesized pathways include:
- Enzyme inhibition : Cyano groups coordinate with metalloenzyme active sites (e.g., tyrosine kinases) .
- DNA intercalation : Planar pyran rings and aromatic substituents enable stacking with DNA base pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
